N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a hexahydroquinazolinone structure, making it a unique and versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the hydroxypropyl group, and the construction of the hexahydroquinazolinone ring. Common synthetic methods include:
Pd-catalyzed arylation: This step is crucial for setting up the benzo[d][1,3]dioxole framework.
Noyori asymmetric hydrogenation: This method is used to achieve high enantioselectivity in the synthesis.
Aza-Michael addition: This reaction introduces the hydroxypropyl group.
Bischler–Napieralski reaction: This step is used to form the hexahydroquinazolinone ring.
N-arylation: This final step completes the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the hexahydroquinazolinone ring can be reduced to form an alcohol.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Introduction of substituents such as halogens or nitro groups on the benzo[d][1,3]dioxole ring.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-(benzo[d][1,3]dioxol-5-yl)benzothioamide: Shares the benzo[d][1,3]dioxole core but differs in the substituents attached to the nitrogen atom.
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: Contains a cyclopropane ring and a phenyl group, making it structurally distinct.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds have a similar benzo[d][1,3]dioxole structure but are part of a different class of natural products.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-9-3-8-23-15-5-2-1-4-14(15)19(22-20(23)26)29-11-18(25)21-13-6-7-16-17(10-13)28-12-27-16/h6-7,10,24H,1-5,8-9,11-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCIBVZLATVMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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